molecular formula C20H15NS B15074973 Triphenylmethyl thiocyanate CAS No. 35036-90-9

Triphenylmethyl thiocyanate

Cat. No.: B15074973
CAS No.: 35036-90-9
M. Wt: 301.4 g/mol
InChI Key: XIHZIHFTGBIZRQ-UHFFFAOYSA-N
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Description

Triphenylmethyl thiocyanate is an organic compound with the molecular formula C20H15NS. It is a derivative of triphenylmethyl chloride, where the chloride group is replaced by a thiocyanate group. This compound is known for its unique chemical properties and is used in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triphenylmethyl thiocyanate can be synthesized through the reaction of triphenylmethyl chloride with potassium thiocyanate in an organic solvent such as acetone. The reaction typically proceeds at room temperature and yields this compound as a white crystalline solid.

Industrial Production Methods

In industrial settings, the preparation of this compound involves the use of large-scale reactors where triphenylmethyl chloride is reacted with an excess of potassium thiocyanate. The reaction mixture is then filtered to remove any unreacted starting materials and by-products, followed by recrystallization to obtain pure this compound.

Chemical Reactions Analysis

Types of Reactions

Triphenylmethyl thiocyanate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the thiocyanate group is replaced by other nucleophiles.

    Oxidation Reactions: The thiocyanate group can be oxidized to form sulfonyl derivatives.

    Reduction Reactions: It can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products include various substituted triphenylmethyl derivatives.

    Oxidation: Sulfonyl derivatives are formed.

    Reduction: Thiol derivatives are produced.

Scientific Research Applications

Triphenylmethyl thiocyanate has several applications in scientific research:

    Biology: It is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other organic compounds.

Mechanism of Action

The mechanism of action of triphenylmethyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can act as a nucleophile, participating in substitution reactions with electrophilic centers in target molecules. Additionally, the thiocyanate group can undergo oxidation or reduction, leading to the formation of reactive intermediates that can interact with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Triphenylmethyl chloride: Similar structure but with a chloride group instead of a thiocyanate group.

    Triphenylmethyl bromide: Similar structure but with a bromide group.

    Triphenylmethyl iodide: Similar structure but with an iodide group.

Uniqueness

Triphenylmethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity compared to its halide counterparts. The thiocyanate group allows for a wider range of chemical transformations, making it a valuable reagent in organic synthesis.

Properties

CAS No.

35036-90-9

Molecular Formula

C20H15NS

Molecular Weight

301.4 g/mol

IUPAC Name

trityl thiocyanate

InChI

InChI=1S/C20H15NS/c21-16-22-20(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H

InChI Key

XIHZIHFTGBIZRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC#N

Origin of Product

United States

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